molecular formula C14H11IO3S B1368593 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene CAS No. 898778-10-4

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

Cat. No.: B1368593
CAS No.: 898778-10-4
M. Wt: 386.21 g/mol
InChI Key: JQBVFOJQSKDUII-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 2-iodobenzoyl group and a 1,3-dioxolane ring

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: It can be used in the production of advanced materials, such as polymers or electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Introduction of the 2-Iodobenzoyl Group: The 2-iodobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be attached through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The 2-iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl thiophenes.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2-iodobenzoyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the iodine atom, which may affect its reactivity and binding properties.

    5-(1,3-Dioxolan-2-YL)-2-(2-bromobenzoyl)thiophene: Contains a bromine atom instead of iodine, which may result in different chemical and biological properties.

    5-(1,3-Dioxolan-2-YL)-2-(2-chlorobenzoyl)thiophene: Contains a chlorine atom, which may also influence its reactivity and interactions.

Uniqueness

The presence of the iodine atom in 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene distinguishes it from similar compounds, potentially enhancing its reactivity in substitution reactions and its binding affinity in biological contexts.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBVFOJQSKDUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641937
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-10-4
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
Reactant of Route 6
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

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